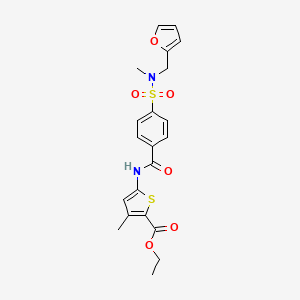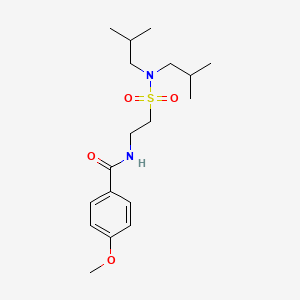
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone" is a synthetic chemical entity with a unique structure. This compound is characterized by a thiadiazole ring, a pyrrolidine moiety, and a bromophenyl group. The presence of these functional groups bestows the compound with diverse chemical and physical properties, making it an interesting subject of study in various scientific fields.
Mécanisme D'action
Target of Action
The primary target of this compound is GAC (kidney glutaminase isoform C) . GAC is an enzyme that plays a crucial role in the metabolism of glutamine, an amino acid that is essential for cellular growth and function .
Mode of Action
This compound acts as an inhibitor of GAC . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of glutamine to glutamate . This inhibition disrupts the normal metabolic processes of the cell, leading to a decrease in cellular growth and proliferation .
Biochemical Pathways
The inhibition of GAC affects the glutaminolysis pathway . This pathway is responsible for the conversion of glutamine to glutamate, a process that is essential for the production of ATP, the primary energy source for cells . By inhibiting GAC, this compound disrupts the glutaminolysis pathway, leading to a decrease in ATP production and a subsequent decrease in cellular growth and proliferation .
Result of Action
The result of the compound’s action is a decrease in cellular growth and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of "(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone" typically involves multi-step organic reactions. One possible synthetic route may include:
Formation of the thiadiazole ring by reacting thiosemicarbazide with an oxidizing agent like bromine or chlorine in a solvent such as ethanol.
The resulting thiadiazole derivative is then reacted with a pyrrolidine derivative in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Finally, the resulting intermediate is subjected to electrophilic substitution with a bromophenyl halide under conditions like reflux in an organic solvent.
Industrial Production Methods: : The industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors, high-purity reagents, and advanced purification techniques like column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo various types of reactions:
Oxidation: : The thiadiazole ring can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: : The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: : The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic or basic medium.
Reduction: : Sodium borohydride, methanol as the solvent.
Substitution: : Amine or thiol nucleophiles, polar aprotic solvents like DMSO.
Major Products
Oxidation: : Formation of thiadiazole oxide derivatives.
Reduction: : Formation of the corresponding alcohol.
Substitution: : Formation of substituted bromophenyl derivatives.
Applications De Recherche Scientifique
This compound finds applications in various scientific research fields:
Chemistry: : As a precursor for synthesizing more complex molecules.
Biology: : Studied for its potential biological activities such as antimicrobial or anti-inflammatory properties.
Medicine: : Research into its use as a pharmacophore for drug design.
Industry: : Potential use in material sciences, such as the development of novel polymers or catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-chlorophenyl)methanone: : Differing by the halogen atom (chlorine instead of bromine).
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone: : Differing by the halogen atom (fluorine instead of bromine).
Uniqueness
The presence of the bromophenyl group distinguishes it from its chloro and fluoro counterparts, potentially leading to different biological activities and reactivity profiles. The steric and electronic effects imparted by the bromine atom may also influence its interaction with molecular targets.
Propriétés
IUPAC Name |
(2-bromophenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c14-11-4-2-1-3-10(11)13(18)17-6-5-9(8-17)19-12-7-15-20-16-12/h1-4,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUYWEAWOPPYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)
![1-[1-(4-Methanesulfonamidobenzoyl)piperidin-4-YL]-3,3-dimethylurea](/img/structure/B2800701.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2800706.png)
![Methyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2800707.png)

![N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2800710.png)
